2-溴-6-硝基吡啶

描述

Synthesis Analysis

2-Bromo-6-nitropyridine and its derivatives have been synthesized through multiple approaches. One common method involves the substitution and nitration reactions of pyridine compounds. For instance, a series of 4-nitro-6-bromo-2,2′-bipyridines were prepared from pyridine substrates, showcasing the versatility of bromo and nitro substituents in directing the synthesis of complex pyridine derivatives (Fallahpour, Neuburger, & Zehnder, 1999).

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-nitropyridine derivatives has been a subject of study, with X-ray crystallography providing detailed insights. The structure of these compounds is influenced by the presence of bromo and nitro groups, which affect the electron distribution and molecular geometry, leading to unique physical and chemical properties (Abraham, Prasana, & Muthu, 2017).

Chemical Reactions and Properties

2-Bromo-6-nitropyridine participates in a variety of chemical reactions, serving as a valuable intermediate. It has been used in cross-coupling reactions, demonstrating its utility in constructing complex molecular architectures. These reactions often leverage the bromo group as a leaving group, enabling the formation of carbon-nitrogen bonds (McElroy & DeShong, 2003).

科学研究应用

合成和工艺开发

2-溴-6-硝基吡啶及相关化合物在各种有机化合物的合成中起着重要作用。例如,具有类似结构的5-溴-2-硝基吡啶已通过过氧化氢氧化在大规模生产中得到利用,展示了在合成过程中的工业应用。这种化学转化存在一些挑战,包括低转化率和高杂质含量,但通过深入的工艺开发和安全研究,建立了可重复和安全的大规模实施方案(Agosti et al., 2017)。

晶体学和光谱学研究

2-溴-6-硝基吡啶衍生物已成为广泛的晶体学和光谱学研究对象。例如,已经分析了与2-溴-6-硝基吡啶具有类似结构的2-溴-4-硝基吡啶N-氧化物的晶体结构和偏振振动光谱,为其分子构型和分子间相互作用提供了见解(Hanuza等,2002)。此外,已记录并分析了5-溴-2-硝基吡啶的傅里叶变换拉曼和傅里叶变换红外光谱,有助于了解其振动特性和分子结构(Sundaraganesan et al., 2005)。

计算和密度泛函研究

计算方法已被用于研究与2-溴-6-硝基吡啶相关的化合物,如5-溴-3-硝基吡啶-2-碳腈。这些研究涉及分子结构、能量和紫外-可见光谱的计算,以及分子静电势和前线分子轨道的分析。这些计算研究有助于理解这些化合物的电子性质和反应位点(Arulaabaranam et al., 2021)。

安全和危害

作用机制

Target of Action

It’s known that nitropyridines, a class of compounds to which 2-bromo-6-nitropyridine belongs, are often used in the synthesis of various organic compounds . They can interact with different targets depending on the specific reactions they are involved in.

Mode of Action

The mode of action of 2-Bromo-6-nitropyridine is largely determined by its chemical structure. The nitro group in the pyridine ring can undergo various reactions. For instance, in the presence of N2O5 in an organic solvent, the nitro group can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Biochemical Pathways

Nitropyridines are often used in the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, the nitropyridine compound can participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The properties of nitropyridines and similar compounds suggest that they can be readily prepared and are generally environmentally benign .

Result of Action

The molecular and cellular effects of 2-Bromo-6-nitropyridine’s action are largely dependent on the specific reactions it is involved in. For example, it has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling . This suggests that 2-Bromo-6-nitropyridine can contribute to the formation of complex organic compounds.

Action Environment

The action, efficacy, and stability of 2-Bromo-6-nitropyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which nitropyridines often participate, requires exceptionally mild and functional group tolerant reaction conditions . Additionally, adequate ventilation is recommended when handling this compound to prevent respiratory irritation .

属性

IUPAC Name |

2-bromo-6-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-4-2-1-3-5(7-4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULQLOHNPMMKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362854 | |

| Record name | 2-bromo-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-nitropyridine | |

CAS RN |

21203-78-1 | |

| Record name | 2-bromo-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

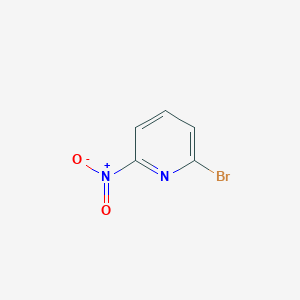

Q1: What types of reactions involving 2-bromo-6-nitropyridine have been studied in liquid ammonia?

A1: Research has explored the reaction of 2-bromo-6-nitropyridine with potassium amide in liquid ammonia []. Interestingly, instead of the anticipated substitution reactions observed with other 2-bromo-pyridines, 2-bromo-6-nitropyridine primarily undergoes a replacement of the nitro group, yielding 2-amino-6-bromopyridine []. This unique reactivity highlights the influence of substituents on the reaction pathway of substituted pyridines.

Q2: How does the presence of solvents impact the molecular properties of 2-chloro-6-nitropyridine and 2-bromo-6-nitropyridine?

A2: The conductor-like Polarizable Continuum Solvation Model (C-PCM) has been employed to investigate the influence of various solvents on 2-chloro-6-nitropyridine and 2-bromo-6-nitropyridine []. The study revealed that solvent dielectric constants significantly impact properties like free energies of solution, electrostatic interactions, dipole moments, and hyperpolarizabilities of these molecules []. This information is valuable for understanding the behavior of these compounds in different chemical environments and for optimizing reaction conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

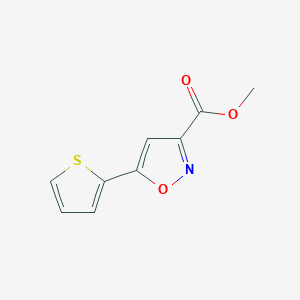

![2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide](/img/structure/B1269988.png)

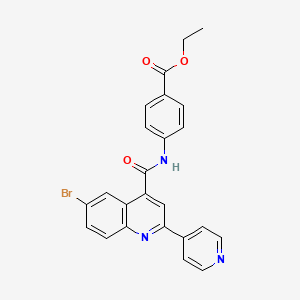

![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1269996.png)

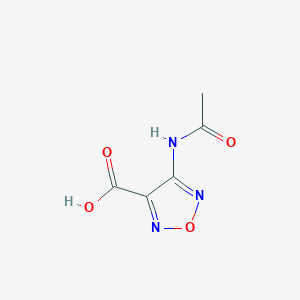

![6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1270011.png)

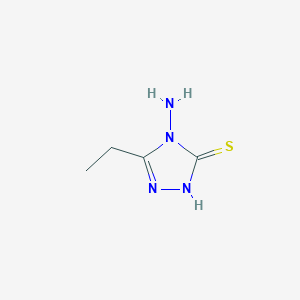

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B1270015.png)